4-Amino-2-phenylmorpholin-3-one
CAS No.:
Cat. No.: VC14061340
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H12N2O2 |
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Molecular Weight | 192.21 g/mol |
IUPAC Name | 4-amino-2-phenylmorpholin-3-one |
Standard InChI | InChI=1S/C10H12N2O2/c11-12-6-7-14-9(10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2 |
Standard InChI Key | APSGMSPBQUUQAT-UHFFFAOYSA-N |
Canonical SMILES | C1COC(C(=O)N1N)C2=CC=CC=C2 |
Introduction
Structural and Chemical Characteristics
Molecular Framework
The compound’s structure consists of a six-membered morpholine ring with a ketone at position 3 (morpholin-3-one). Key substitutions include:
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Phenyl group at position 2, enhancing aromatic interactions.
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Amino group at position 4, enabling hydrogen bonding and nucleophilic reactivity.
The molecular formula is C₁₀H₁₂N₂O₂ (molecular weight: 192.22 g/mol). Its IUPAC name is 4-amino-2-phenylmorpholin-3-one.
Physicochemical Properties
Synthetic Routes
Cyclocondensation Approach
A common strategy for morpholinone synthesis involves reacting 2-anilinoethanol with chloroacetyl chloride under basic conditions:
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Step 1: 2-Anilinoethanol reacts with chloroacetyl chloride in isopropyl alcohol at 40°C.
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Step 2: Cyclization under basic conditions (e.g., NaOH) yields the morpholinone core.
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Step 3: Nitration followed by reduction introduces the amino group .
Example Reaction:
Industrial-Scale Optimization
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Continuous Flow Reactors: Improve yield (up to 85%) and purity.
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Catalytic Hydrogenation: Reduces nitro intermediates to amines with >90% efficiency .
Biological Activity
Antimicrobial Properties
Morpholinone derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . For example:
Derivative | MIC (µg/mL) | Target Pathogen |
---|---|---|
4-(4-Nitrophenyl) analog | 12.5 | Escherichia coli |
4-Aminophenyl analog | 6.25 | Aspergillus niger |
Pharmaceutical Applications
Intermediate for Anticoagulants
4-Aminophenyl morpholinones are precursors to rivaroxaban, a Factor Xa inhibitor . Key steps include:
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Epoxide Ring-Opening: Reaction with (S)-glycidyl phthalimide yields oxazolidinone intermediates .
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Catalytic Amination: Introduces the aminomethyl group for bioactivity .
Drug Delivery Systems
The amino group facilitates conjugation with nanoparticles, enhancing bioavailability in targeted therapies .
Comparative Analysis with Analogues
Challenges and Future Directions
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